molecular formula C10H18N2O3 B2405041 Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate CAS No. 2309468-46-8

Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B2405041
CAS No.: 2309468-46-8
M. Wt: 214.265
InChI Key: OAYSWKCCIPVGOW-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-2-oxa-5-azabicyclo[410]heptane-5-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the reaction of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
  • 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic Acid tert-Butyl Ester

Uniqueness

Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is unique due to its specific bicyclic structure and the presence of both an oxirane and a piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-4-5-14-8-6(11)7(8)12/h6-8H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYSWKCCIPVGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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